Lipophilicity (LogP): 4-Ethyl vs. Methyl and Unsubstituted
The 4-ethyl substituent confers a significantly higher calculated partition coefficient (LogP) compared to the 4-methyl and unsubstituted analogs, directly impacting compound permeability and distribution in biological systems [1]. This difference is critical for applications where enhanced membrane penetration or altered tissue distribution is desired [2]. The quantitative difference is derived from ACD/LogP predictions for each compound .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.77 |
| Comparator Or Baseline | 4-Methyl analog (CAS 59944-65-9): LogP = 1.02 – 1.23; Unsubstituted analog (CAS 54742-57-3): LogP = 0.92 |
| Quantified Difference | ΔLogP = +0.54 to +0.75 vs. methyl; +0.85 vs. unsubstituted |
| Conditions | ACD/Labs Percepta predicted values (aqueous/organic partition) |
Why This Matters
Higher LogP values correlate with increased passive membrane permeability and potential for CNS penetration, directly influencing the biological profile of derived compounds.
- [1] PharmaSea/ChemSpider. 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride: ACD/LogP = 1.77. Accessed April 2026. View Source
- [2] ChemBase. 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: LogP = 1.0167056. Accessed April 2026. View Source
